N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide
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Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrimidine ring substituted with various functional groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving thiourea and a β-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Functional Group Modifications: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield a sulfoxide or sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(phenyl)pyrimidine-5-carboxamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide is unique due to the specific combination of functional groups and the thiophen-2-yl substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-10-8-13(14(25-3)9-12(10)20)22-18(24)16-11(2)21-17(23-19(16)26-4)15-6-5-7-27-15/h5-9H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERSOPZDBJRNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(N=C(N=C2SC)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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